13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile
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Overview
Description
13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile is a complex organic compound characterized by its unique pentacyclic structure. This compound features a combination of amino, benzodioxol, thia, and diazapentacyclic moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile typically involves multi-step organic reactions. These steps may include:
Formation of the Benzodioxol Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxol ring.
Cyclization Reactions: The formation of the pentacyclic structure is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: Amino and thia groups are introduced through substitution reactions, where appropriate reagents such as amines and thiols are used.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thia groups, leading to the formation of oxo and sulfoxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine
The compound’s potential medicinal properties are investigated, particularly its ability to interact with specific molecular targets in the body. This includes research into its use as an anti-cancer or anti-inflammatory agent.
Industry
Mechanism of Action
The mechanism by which 13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 9-hydroxy-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-7-carboxamides
- 2-aminoethoxy[(2R)-3-hydroxy-2-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyloxy]propoxy]phosphinic acid
Uniqueness
What sets 13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile apart from similar compounds is its intricate pentacyclic structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C27H24N4O3S |
---|---|
Molecular Weight |
484.6g/mol |
IUPAC Name |
13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile |
InChI |
InChI=1S/C27H24N4O3S/c28-12-16-22(14-9-10-19-20(11-14)34-13-33-19)24-17(6-4-7-18(24)32)31-26(16)30-25(29)23-15-5-2-1-3-8-21(15)35-27(23)31/h9-11,22H,1-8,13H2,(H2,29,30) |
InChI Key |
DHQGHRSBWHATSL-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC7=C(C=C6)OCO7)C#N)N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC7=C(C=C6)OCO7)C#N)N |
Origin of Product |
United States |
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